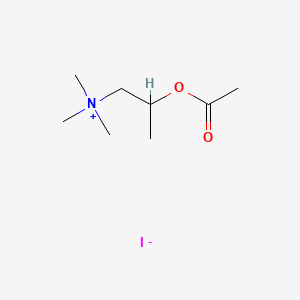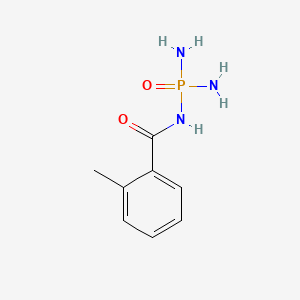![molecular formula C36H54N4O2 B1623098 2,2'-[1,2-Ethanediylbis[(E)-(nitrilomethylidyne)]] bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol CAS No. 524679-18-3](/img/structure/B1623098.png)
2,2'-[1,2-Ethanediylbis[(E)-(nitrilomethylidyne)]] bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol
Overview
Description
2,2'-[1,2-Ethanediylbis[(E)-(nitrilomethylidyne)]] bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol] is a complex organic compound with a unique structure. This compound is characterized by its bisphenol framework, which is modified with tert-butyl groups and piperidinylmethyl substituents. The presence of the ethanediylbis(nitrilomethylidyne) linkage adds to its structural complexity, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2'-[1,2-Ethanediylbis[(E)-(nitrilomethylidyne)]] bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol] typically involves multiple steps. The initial step often includes the formation of the bisphenol core, followed by the introduction of tert-butyl groups through alkylation reactions. The piperidinylmethyl groups are then added via nucleophilic substitution reactions. The final step involves the formation of the ethanediylbis(nitrilomethylidyne) linkage, which is achieved through a condensation reaction between the appropriate aldehyde and amine precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2,2'-[1,2-Ethanediylbis[(E)-(nitrilomethylidyne)]] bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2,2'-[1,2-Ethanediylbis[(E)-(nitrilomethylidyne)]] bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,2'-[1,2-Ethanediylbis[(E)-(nitrilomethylidyne)]] bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the piperidinylmethyl groups may enhance its binding affinity and specificity, while the ethanediylbis(nitrilomethylidyne) linkage can influence its overall stability and reactivity.
Comparison with Similar Compounds
Similar compounds to 2,2'-[1,2-Ethanediylbis[(E)-(nitrilomethylidyne)]] bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol] include other bisphenol derivatives and compounds with similar functional groups. For example:
Bisphenol A: A widely used industrial chemical with a simpler structure.
Bisphenol S: An alternative to bisphenol A with different substituents.
Tert-butylphenol: A compound with similar alkylation but lacking the complex linkage.
The uniqueness of this compound] lies in its combination of functional groups and structural complexity, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-tert-butyl-2-[2-[[5-tert-butyl-2-hydroxy-3-(piperidin-1-ylmethyl)phenyl]methylideneamino]ethyliminomethyl]-6-(piperidin-1-ylmethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54N4O2/c1-35(2,3)31-19-27(33(41)29(21-31)25-39-15-9-7-10-16-39)23-37-13-14-38-24-28-20-32(36(4,5)6)22-30(34(28)42)26-40-17-11-8-12-18-40/h19-24,41-42H,7-18,25-26H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAKWENDVXVFPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C=NCCN=CC2=CC(=CC(=C2O)CN3CCCCC3)C(C)(C)C)O)CN4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00479333 | |
| Record name | 2,2 inverted exclamation marka-[1,2-Ethanediylbis[(E)-(nitrilomethylidyne)]] bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00479333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524679-18-3 | |
| Record name | 2,2 inverted exclamation marka-[1,2-Ethanediylbis[(E)-(nitrilomethylidyne)]] bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00479333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide](/img/structure/B1623034.png)

![4-[[3-Acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B1623036.png)

